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Introduction

The accurate determination of nitrite concentrations in food products is crucial for regulatory

compliance and consumer safety. Nitrite is a common food additive used in cured meats and

other products to inhibit microbial growth, fix color, and develop flavor. However, excessive

nitrite levels can lead to the formation of carcinogenic N-nitrosamines. Therefore, reliable

analytical methods for its quantification are essential for food quality control.

While various methods exist for nitrite determination, a widely adopted and validated approach

is the spectrophotometric method based on the Griess reaction. This method is sensitive, cost-

effective, and applicable to a wide range of food matrices. This document provides detailed

application notes and protocols for the determination of nitrite in food samples using this

established technique.

Principle of the Method
The determination of nitrite is based on the Griess reaction, a diazotization and coupling

reaction that produces a colored azo dye. In an acidic medium, nitrite diazotizes a primary

aromatic amine, such as sulfanilamide. The resulting diazonium salt is then coupled with an

aromatic compound, typically N-(1-Naphthyl)ethylenediamine dihydrochloride (NED), to form a

stable and intensely colored azo dye. The absorbance of this colored solution is measured

spectrophotometrically, and the concentration of nitrite is determined from a calibration curve.
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Reagent Preparation
Precipitant I (Carrez I Solution): Dissolve 106 g of potassium ferrocyanide

(K₄[Fe(CN)₆]·3H₂O) in deionized water and dilute to 1000 mL.

Precipitant II (Carrez II Solution): Dissolve 220 g of zinc acetate (Zn(CH₃COO)₂·2H₂O) and

30 mL of glacial acetic acid in deionized water and dilute to 1000 mL.

Saturated Sodium Tetraborate Solution: Add sodium tetraborate (Na₂B₄O₇·10H₂O) to

deionized water until saturation is reached.

Coloring Reagent I (Sulfanilamide Solution): In a water bath, heat to dissolve 2 g of p-

aminobenzenesulfonamide (sulfanilamide) in 800 mL of deionized water. Cool to room

temperature and filter.

Coloring Reagent II (NED Solution): Dissolve 0.25 g of N-(1-Naphthyl)ethylenediamine

dihydrochloride (C₁₂H₁₄N₂·2HCl) in deionized water and dilute to 1000 mL. Store this

solution in an amber bottle to protect it from light.

Coloring Reagent III (Hydrochloric Acid Solution): Slowly add 445 mL of concentrated

hydrochloric acid (HCl) to 400 mL of deionized water and dilute with deionized water to 1000

mL.

Nitrite Stock Standard Solution (1000 mg/L): Accurately weigh 0.150 g of sodium nitrite

(NaNO₂), previously dried at 110°C for one hour, and dissolve it in a 100 mL volumetric flask

with deionized water.

Nitrite Working Standard Solutions: Prepare a series of working standard solutions by

appropriate dilution of the stock standard solution with deionized water.

Sample Preparation
The sample preparation procedure may vary depending on the food matrix. The goal is to

extract nitrite and remove interfering substances like proteins and fats.

For Meat and Meat Products:
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Accurately weigh approximately 5-10 g of a homogenized sample into a 250 mL Erlenmeyer

flask.[1]

Add 5 mL of saturated sodium tetraborate solution and 100 mL of hot deionized water

(>80°C).[1]

Heat the flask in a boiling water bath for 15 minutes, with occasional shaking.[1]

Cool the flask to room temperature.

Add 2 mL of Precipitant I and 2 mL of Precipitant II, mixing thoroughly after each addition to

precipitate proteins.[1]

Quantitatively transfer the contents to a 200 mL volumetric flask and dilute to the mark with

deionized water.[1]

Mix well and filter the solution through a suitable filter paper. The clear filtrate is used for

analysis.

For Vegetables and Fruits:

Homogenize a representative portion of the sample.

Weigh approximately 5 g of the homogenized sample into a 100 mL beaker.

Add about 60 mL of hot deionized water (approx. 70°C) and incubate for 15 minutes at 60-

70°C.[2]

For samples with high color or starch content, add Carrez solutions for clarification.[2]

Cool to room temperature and transfer quantitatively to a 100 mL volumetric flask.

Dilute to the mark with deionized water, mix, and filter.

Analytical Procedure
Pipette an aliquot (e.g., 20 mL) of the clear sample filtrate into a 100 mL volumetric flask.
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For the calibration curve, pipette known volumes of the nitrite working standard solutions into

separate 100 mL volumetric flasks.

Prepare a blank by pipetting 20 mL of deionized water into a 100 mL volumetric flask.

To each flask, add 40 mL of deionized water.

Add 10 mL of Coloring Reagent I and 6 mL of Coloring Reagent III. Mix thoroughly and let it

stand for 5 minutes.[1]

Add 2 mL of Coloring Reagent II, mix well, and allow the color to develop for 15 minutes.[1]

Dilute to the mark with deionized water and mix.

Measure the absorbance of the standard solutions and the sample solution against the blank

at the wavelength of maximum absorption (typically around 540 nm) using a

spectrophotometer.[1]

Calculation
Construct a calibration curve by plotting the absorbance of the standard solutions versus their

corresponding concentrations. Determine the concentration of nitrite in the sample solution

from the calibration curve. The nitrite content in the original food sample is then calculated

using the following formula:

Nitrite (mg/kg) = (C × V × D) / W

Where:

C = Concentration of nitrite from the calibration curve (mg/L)

V = Final volume of the sample extract (L)

D = Dilution factor, if any

W = Weight of the food sample (kg)

Data Presentation
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The performance of the analytical method should be validated to ensure its accuracy and

reliability. Key validation parameters are summarized below.

Table 1: Method Validation Parameters for Nitrite Determination

Parameter Typical Value Reference

Linearity (r²) > 0.999 [3]

Limit of Detection (LOD) 0.08 - 0.13 mg/L [3][4]

Limit of Quantification (LOQ) 0.25 - 0.4 mg/L

Repeatability (%RSD) 2.0 - 5.8% [5]

Reproducibility (%RSD) 3.2 - 11% [5]

Trueness (Recovery %) 82 - 95% [5]

Visualizations
Diagram 1: Experimental Workflow for Nitrite Determination in Food Samples
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Caption: Workflow for the determination of nitrite in food samples.
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Diagram 2: Griess Reaction Signaling Pathway
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Caption: Chemical pathway of the Griess reaction for nitrite detection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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